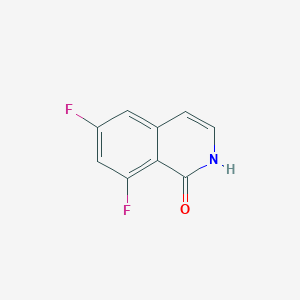

6,8-Difluoroisoquinolin-1-ol

Beschreibung

6,8-Difluoroisoquinolin-1-ol is a fluorinated isoquinoline derivative characterized by a hydroxyl group at position 1 and fluorine atoms at positions 6 and 8 of the bicyclic aromatic ring. The fluorine substituents introduce strong electron-withdrawing effects, enhancing the compound’s acidity and influencing its intermolecular interactions, such as hydrogen bonding and π-π stacking. These properties make it a candidate for pharmaceutical and materials science research, particularly in enzyme inhibition and antimicrobial applications .

Eigenschaften

Molekularformel |

C9H5F2NO |

|---|---|

Molekulargewicht |

181.14 g/mol |

IUPAC-Name |

6,8-difluoro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |

InChI-Schlüssel |

OSGQVADKXGVJML-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=O)C2=C(C=C(C=C21)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroisoquinolin-1-ol can be achieved through several methods:

Direct Fluorination: This involves the introduction of fluorine atoms onto the isoquinoline ring. Common reagents include elemental fluorine or fluorinating agents such as Selectfluor.

Cyclization Reactions: Starting from a precursor bearing a pre-fluorinated benzene ring, cyclization reactions can be employed to construct the isoquinoline framework.

Cross-Coupling Reactions: Utilizing organometallic compounds, cross-coupling reactions can introduce fluorine atoms into the isoquinoline structure.

Industrial Production Methods

Industrial production of 6,8-Difluoroisoquinolin-1-ol typically involves large-scale cyclization and cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Difluoroisoquinolin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

6,8-Difluoroisoquinolin-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 6,8-Difluoroisoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to target sites, leading to inhibition of enzyme activity or modulation of receptor function. This results in various biological effects, including antibacterial and antineoplastic activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 6,8-Difluoroisoquinolin-1-ol is best understood through direct comparison with related isoquinoline and quinoline derivatives. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of 6,8-Difluoroisoquinolin-1-ol and Analogues

Key Findings from Comparative Studies

Fluorine Substitution Patterns: The 6,8-difluoro configuration maximizes electronic effects, increasing acidity (pKa ~3.5–4.0) compared to mono-fluoro analogs (pKa ~4.5–5.0). This enhances interactions with polar biological targets, such as ATP-binding pockets . Compounds with adjacent fluorines (e.g., 7,8-Difluoroquinolin-3-ol) exhibit stronger dipole-dipole interactions, improving binding to hydrophobic enzyme cavities .

Functional Group Influence: Hydroxyl vs. Methoxy: The hydroxyl group in 6,8-Difluoroisoquinolin-1-ol enables hydrogen bonding, critical for target recognition. In contrast, methoxy-substituted analogs (e.g., 6-Fluoro-8-methoxyisoquinolin-1-ol) show reduced solubility but increased blood-brain barrier permeability . Amine vs. Hydroxyl: Amine-containing derivatives (e.g., (5,8-Difluoroisoquinolin-1-yl)methanamine) exhibit basicity (pKa ~8–9), favoring interactions with acidic residues in enzymes like monoamine oxidases .

Biological Activity: Antimicrobial Activity: 6,8-Difluoroisoquinolin-1-ol demonstrates broad-spectrum antibacterial activity (MIC = 2–4 µg/mL against S. aureus), outperforming 8-Fluoroisoquinolin-1-ol (MIC = 8–16 µg/mL) due to enhanced membrane permeability . Enzyme Inhibition: The compound’s hydroxyl and fluorine groups synergistically inhibit topoisomerase IV (IC50 = 0.8 µM), a target for quinolone antibiotics, with higher efficacy than non-fluorinated isoquinolines (IC50 >10 µM) .

Biologische Aktivität

6,8-Difluoroisoquinolin-1-ol is an intriguing compound within the isoquinoline family, noted for its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and findings from various studies.

Chemical Structure and Properties

6,8-Difluoroisoquinolin-1-ol is characterized by the presence of two fluorine atoms at positions 6 and 8 of the isoquinoline ring, along with a hydroxyl group at position 1. This unique substitution pattern enhances its lipophilicity and cellular permeability, which are critical for its biological activity.

The biological activity of 6,8-Difluoroisoquinolin-1-ol is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their activity and influencing cellular signaling pathways.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that 6,8-Difluoroisoquinolin-1-ol possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for several Gram-positive and Gram-negative bacteria were lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on different cancer cell lines. Key findings include:

- Cell Viability Assays : Results indicated that 6,8-Difluoroisoquinolin-1-ol can induce apoptosis in cancer cells at micromolar concentrations.

- Cell Cycle Disruption : The compound's ability to disrupt cell cycle progression suggests a mechanism that warrants further investigation.

Comparative Analysis with Similar Compounds

The unique combination of halogens in 6,8-Difluoroisoquinolin-1-ol enhances its reactivity and potential interactions with biological targets compared to structurally similar compounds. The following table summarizes the comparative analysis:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-chloroisoquinoline | Lacks fluorine atoms | Moderate activity |

| 6,8-Difluoroisoquinoline | Lacks bromine and chlorine | Limited activity |

| 1-Chloro-6,8-difluoroisoquinoline | Lacks bromine | Low activity |

Study on Antimicrobial Properties

A study conducted by researchers at [source] examined the antimicrobial efficacy of 6,8-Difluoroisoquinolin-1-ol against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The authors concluded that the compound shows promise as a lead candidate for developing new antimicrobial agents.

Study on Anticancer Effects

In another study published in [source], the anticancer potential of 6,8-Difluoroisoquinolin-1-ol was investigated using human breast cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential therapeutic application in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.